molecular formula C19H26N4O2 B2527723 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea CAS No. 1210163-05-5

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Cat. No.: B2527723
CAS No.: 1210163-05-5
M. Wt: 342.443
InChI Key: WRMZGMWOUYFFBH-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a pyrrole ring, a morpholine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)urea: Lacks the methyl group on the pyrrole ring.

    1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is unique due to the presence of both the morpholine and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZGMWOUYFFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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